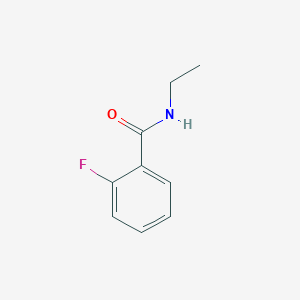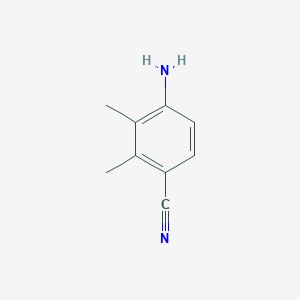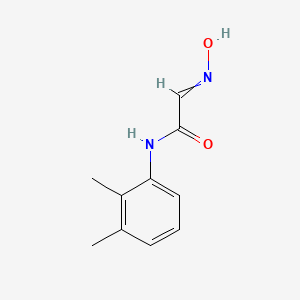
N-(3-formylphenyl)-2-methoxyacetamide
Vue d'ensemble
Description
N-(3-formylphenyl)-2-methoxyacetamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzaldehyde, where the hydrogen atom at the meta position is replaced by a methoxyacetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formylphenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the acylation of 3-amino-benzaldehyde with methoxyacetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-amino-benzaldehyde and methoxyacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, at a temperature of around 50-60°C.
Procedure: The 3-amino-benzaldehyde is dissolved in a suitable solvent, such as dichloromethane or toluene. Methoxyacetic anhydride is then added dropwise to the solution, and the mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-formylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyacetylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base, such as triethylamine, at room temperature.
Major Products Formed
Oxidation: 3-(Methoxyacetylamino)benzoic acid.
Reduction: 3-(Methoxyacetylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-formylphenyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(3-formylphenyl)-2-methoxyacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
N-(3-formylphenyl)-2-methoxyacetamide can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: This compound lacks the acetylamino group and has different chemical properties and reactivity.
3-Aminobenzaldehyde: This compound lacks the methoxyacetyl group and has different biological activities and applications.
3-(Acetylamino)benzaldehyde: This compound lacks the methoxy group and has different chemical and physical properties.
The uniqueness of this compound lies in the presence of both the methoxy and acetylamino groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N-(3-formylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H11NO3/c1-14-7-10(13)11-9-4-2-3-8(5-9)6-12/h2-6H,7H2,1H3,(H,11,13) |
Clé InChI |
TVMKRFHVCCARCE-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














